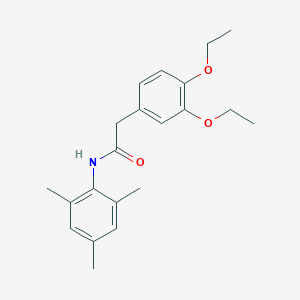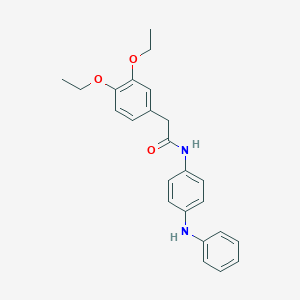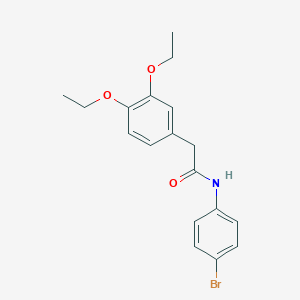![molecular formula C27H22Br4N2O4 B321571 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B321571.png)
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and naphthyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the bromination of naphthalene derivatives. The brominated naphthalene is then subjected to etherification reactions to introduce the oxy groups. Subsequent acetylation and amidation steps are carried out to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of de-brominated or reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various substituted naphthyl derivatives, quinones, and reduced forms of the original compound .
科学研究应用
2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine atoms and naphthyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-[(1,6-dibromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadienylidene)acetohydrazide
- methyl [(1,6-dibromo-2-naphthyl)oxy]acetate
- 2-{2-[(1,6-dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Uniqueness
Compared to similar compounds, 2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research .
属性
分子式 |
C27H22Br4N2O4 |
|---|---|
分子量 |
758.1 g/mol |
IUPAC 名称 |
2-(1,6-dibromonaphthalen-2-yl)oxy-N-[2-[[2-(1,6-dibromonaphthalen-2-yl)oxyacetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C27H22Br4N2O4/c1-15(33-25(35)14-37-23-9-3-17-11-19(29)5-7-21(17)27(23)31)12-32-24(34)13-36-22-8-2-16-10-18(28)4-6-20(16)26(22)30/h2-11,15H,12-14H2,1H3,(H,32,34)(H,33,35) |
InChI 键 |
CTPVMKKMDXKQPQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br)NC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
规范 SMILES |
CC(CNC(=O)COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br)NC(=O)COC3=C(C4=C(C=C3)C=C(C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 4-{[(3,4-diethoxyphenyl)acetyl]amino}benzoate](/img/structure/B321488.png)

![2-{[(3,4-Diethoxyphenyl)acetyl]amino}benzamide](/img/structure/B321493.png)


![4-{[(3,4-Diethoxyphenyl)acetyl]amino}benzamide](/img/structure/B321496.png)


![2-(3,4-diethoxyphenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B321500.png)
![2-[(1,6-dibromo-2-naphthyl)oxy]-N'-(3,7-dimethyl-2,6-octadienylidene)acetohydrazide](/img/structure/B321506.png)
![2-(3,4-diethoxyphenyl)-N-(2-{[(3,4-diethoxyphenyl)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321507.png)
![2-{[2-(2-Methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B321509.png)
![N-cyclohexyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzamide](/img/structure/B321510.png)
![N-cyclohexyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B321511.png)
